Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate molecular weight and structure
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate molecular weight and structure
An In-Depth Technical Guide to Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate: Properties, Synthesis, and Applications
Introduction
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is a bifunctional organic molecule of significant interest to researchers in drug development and peptide synthesis. This compound incorporates three key structural features onto a flexible six-carbon aliphatic chain: a carboxylic acid protected as a tert-butyl (t-butyl) ester, an amine protected by a benzyloxycarbonyl (Cbz or Z) group, and the hexanoate linker itself.
The strategic placement of these protecting groups is what makes this molecule a particularly valuable synthetic building block. The tert-butyl ester and the Cbz group are "orthogonal," meaning one can be selectively removed under chemical conditions that leave the other intact. This property allows for precise, stepwise modifications at either the C-terminus (the carboxylic acid end) or the N-terminus (the amine end) of the molecule, providing chemists with exquisite control over the construction of complex molecular architectures. This guide provides an in-depth look at the properties, synthesis, and critical applications of this versatile reagent.
Physicochemical Properties and Characterization
The fundamental properties of Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate are summarized below. These data are critical for determining appropriate solvents, reaction conditions, and analytical methods.
| Property | Value |
| Molecular Weight | 321.42 g/mol [1][2][3] |
| Molecular Formula | C18H27NO4[1][2] |
| CAS Number | 158141-67-4[1][2] |
| IUPAC Name | tert-butyl 6-[(benzyloxy)carbonylamino]hexanoate |
| Synonyms | Cbz-6-aminohexanoic acid t-butyl ester, 6-[[(Benzyloxy)carbonyl]amino]hexanoic acid tert-butyl ester[2] |
| Appearance | Yellow to colorless oil[3] |
| SMILES | O=C(OC(C)(C)C)CCCCCNC(OCC1=CC=CC=C1)=O[2] |
| InChI Key | ADMXPPSUULDOIO-UHFFFAOYSA-N |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the structure of the molecule. The reported spectral data in deuterated chloroform (CDCl3) are consistent with the assigned structure.[4]
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¹H NMR: Key signals include the singlet for the nine protons of the tert-butyl group at ~1.43 ppm, the singlet for the two benzylic protons of the Cbz group at ~5.09 ppm, and the multiplet for the five aromatic protons between 7.28-7.36 ppm. The protons on the hexanoate chain appear as multiplets between 1.22 and 3.22 ppm.[4]
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¹³C NMR: Characteristic peaks confirm the presence of the ester and carbamate carbonyls at ~172.8 ppm and ~156.4 ppm, respectively. The quaternary carbon and the methyl carbons of the tert-butyl group appear at ~79.8 ppm and ~27.9 ppm, while the benzylic carbon is observed at ~66.2 ppm.[4]
Synthesis and Purification
The most direct synthesis of Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate involves the esterification of its corresponding carboxylic acid, 6-(((benzyloxy)carbonyl)amino)hexanoic acid, which is commercially available. The choice of esterification method is critical to avoid side reactions and ensure a high yield.
Rationale for Experimental Choices
The tert-butyl ester cannot be efficiently formed by standard Fischer esterification due to the steric hindrance of the tert-butyl group and its propensity to eliminate to form isobutylene under strongly acidic conditions. Therefore, methods that activate the carboxylic acid under milder conditions are preferred. The protocol described below utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst.
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DCC: This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
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tert-Butanol: This serves as the nucleophile that attacks the activated carboxylic acid.
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DMAP: This acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium intermediate, which is particularly effective for sterically hindered alcohols like tert-butanol.
Experimental Protocol: DCC/DMAP-Mediated Esterification
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Reaction Setup: Dissolve 6-(((benzyloxy)carbonyl)amino)hexanoic acid (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Reagents: Add tert-butanol (1.5-2.0 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
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Activation: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, N,N'-dicyclohexylurea (DCU), indicates the reaction is proceeding.
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Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Work-up: Upon completion, filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Core Applications in Synthesis
The primary utility of this compound lies in its capacity for selective deprotection, enabling its use as a versatile linker in the synthesis of pharmaceuticals and complex organic molecules.
Orthogonal Deprotection Strategy
The Cbz group is stable to the acidic conditions required to remove the tert-butyl ester, and the tert-butyl ester is stable to the hydrogenolysis conditions used to remove the Cbz group. This orthogonality is a cornerstone of modern peptide and medicinal chemistry.[5][]
Protocol 1: Selective Cleavage of the Tert-butyl Ester
This reaction liberates the carboxylic acid while leaving the Cbz-protected amine untouched.
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Mechanism: The deprotection proceeds via an acid-catalyzed, alkyl-oxygen cleavage, unimolecular (AAL1) mechanism. The ester oxygen is protonated, leading to the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutylene gas.[5]
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Procedure:
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Dissolve Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate in anhydrous DCM (approx. 0.1 M).
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Add an equal volume of trifluoroacetic acid (TFA) for a 50% (v/v) solution.
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Stir at room temperature for 1-2 hours, monitoring by TLC.
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Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can be used to remove residual TFA. The product is the free carboxylic acid, 6-(((benzyloxy)carbonyl)amino)hexanoic acid.
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Protocol 2: Selective Cleavage of the Cbz Group
This reaction exposes the primary amine without affecting the tert-butyl ester.
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Mechanism: Catalytic hydrogenolysis involves the use of hydrogen gas and a palladium catalyst (typically palladium on carbon, Pd/C). The Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.
-
Procedure:
-
Dissolve Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (approx. 5-10% by weight).
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Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator).
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Stir vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
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Upon completion, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
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Rinse the Celite pad with the solvent and concentrate the combined filtrates to yield the product, tert-butyl 6-aminohexanoate.
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Orthogonal Deprotection Logic
Caption: Orthogonal deprotection pathways for the title compound.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.
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Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical.[3]
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Storage: The compound should be stored in a tightly sealed container in a dry and well-ventilated area. For long-term stability, storage in a refrigerator at 2-8°C is recommended.[3]
Conclusion
Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is a highly valuable and versatile building block in modern organic synthesis. Its defining feature—the orthogonally protected amine and carboxylic acid functional groups—provides researchers with the flexibility to perform selective, stepwise chemical transformations. This control is indispensable in the fields of peptide synthesis, peptidomimetics, and the development of complex pharmaceutical agents, making it a key component in the synthetic chemist's toolbox.
References
- Introducing tert-Butyl 6-(((benzyloxy)carbonyl)amino)hexanoate. (n.d.). Retrieved from [Link]
- Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3-oxohexanoate. (n.d.). ScienceDirect. Retrieved from [Link]
- (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride - NextSDS. (n.d.). Retrieved from [Link]
- tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
